5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine
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Overview
Description
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a nitro group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The pyridine ring is functionalized with a chlorine atom and a nitro group through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the tetrazole moiety with the substituted pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the tetrazole acts as a nucleophile attacking the electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine can undergo reduction to form an amino group. This reaction can be catalyzed by hydrogenation using palladium on carbon.
Reduction: The compound can also undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Pyridines: Formed from nucleophilic substitution reactions at the chlorine atom.
Scientific Research Applications
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The unique electronic properties of the tetrazole and nitropyridine moieties make this compound useful in the development of advanced materials, such as organic semiconductors and coordination polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects.
Pathways Involved: The compound may interfere with metabolic pathways by binding to key enzymes, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-tetrazole: Similar tetrazole structure but lacks the pyridine ring and nitro group.
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
CAS No. |
923033-74-3 |
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Molecular Formula |
C8H7ClN6O2 |
Molecular Weight |
254.63 g/mol |
IUPAC Name |
5-chloro-2-[(2-methyltetrazol-5-yl)methyl]-3-nitropyridine |
InChI |
InChI=1S/C8H7ClN6O2/c1-14-12-8(11-13-14)3-6-7(15(16)17)2-5(9)4-10-6/h2,4H,3H2,1H3 |
InChI Key |
WNYFCJFBBUWCQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)CC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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